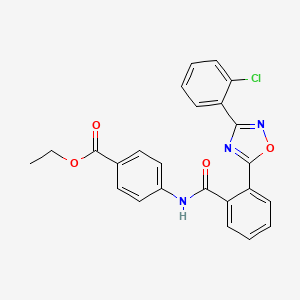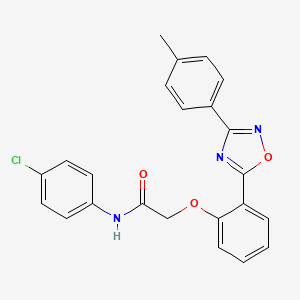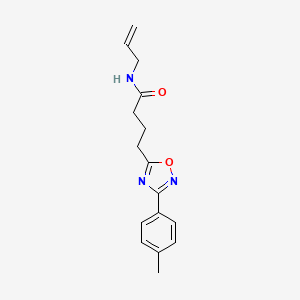
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ATB-346, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been designed to reduce gastrointestinal (GI) toxicity while maintaining its anti-inflammatory properties.
Wirkmechanismus
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide selectively inhibits COX-2, reducing the risk of GI toxicity. In addition, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to release hydrogen sulfide (H2S), a gasotransmitter that has anti-inflammatory properties.
Biochemical and Physiological Effects
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce inflammation and pain, while also reducing GI toxicity. In addition, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential anti-cancer properties, making it a promising candidate for cancer therapy. N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to release H2S, which has been shown to have a number of physiological effects, including vasodilation, anti-inflammatory effects, and cytoprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has a number of advantages for lab experiments. It has been shown to be more effective than traditional NSAIDs in reducing inflammation and pain, while also reducing GI toxicity. In addition, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential anti-cancer properties, making it a promising candidate for cancer therapy. However, there are also limitations to using N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. In addition, the synthesis method for N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is complex and may be difficult to reproduce in a lab setting.
Zukünftige Richtungen
There are a number of future directions for research on N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is to further explore its potential anti-cancer properties. Another area of research is to investigate the potential of N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in the treatment of other inflammatory diseases, such as psoriasis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and the physiological effects of H2S. Finally, further research is needed to optimize the synthesis method for N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and to investigate potential modifications to the compound that may improve its therapeutic properties.
Synthesemethoden
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized by a multi-step process that involves the reaction of p-tolyl hydrazine with ethyl acetoacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-one. The oxadiazole is then reacted with allyl bromide to form N-allyl-3-(p-tolyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with butanoyl chloride to form the final product, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential use in the treatment of inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has shown to be more effective than traditional NSAIDs in reducing inflammation and pain, while also reducing GI toxicity. In addition, N-allyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential anti-cancer properties, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-11-17-14(20)5-4-6-15-18-16(19-21-15)13-9-7-12(2)8-10-13/h3,7-10H,1,4-6,11H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTUDLRGUVITAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

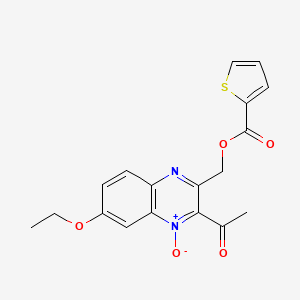


![N-[1-(4-tert-butylphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7688002.png)
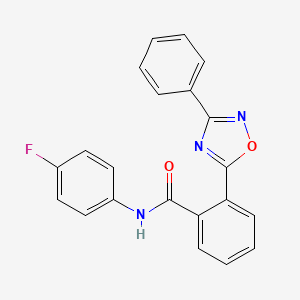
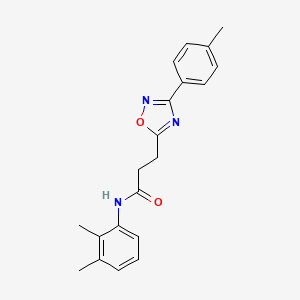


![2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688044.png)


![(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688064.png)
